2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol
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Overview
Description
“2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol” is a chemical compound with the molecular formula C12H19NO212. It is used in proteomics research2.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, similar compounds are synthesized through various chemical reactions, including free radical bromination of alkyl benzenes3.Molecular Structure Analysis
The molecular structure of “2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol” is represented by the linear formula C12H19NO212. The molecular weight of this compound is 209.291.
Chemical Reactions Analysis
Specific chemical reactions involving “2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol” are not detailed in the search results. However, reactions at the benzylic position are very important for synthesis problems3.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol” are not explicitly mentioned in the search results. However, its molecular weight is 209.291, and its linear formula is C12H19NO212.Scientific Research Applications
Antioxidant and Anti-inflammatory Properties
The compound 2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol, similar to tyrosol and hydroxytyrosol, has been studied for its potential antioxidant and anti-inflammatory properties. These phenolic compounds, found in olives, olive oil, and wine, show significant antioxidant, anti-inflammatory, antiviral, and anti-tumor properties. Although the specific research on 2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol is limited, the properties of structurally related compounds suggest potential applications in medical fields, including dentistry, for their anti-inflammatory, antioxidant, and anti-tumor activities (Ramos et al., 2020).
Biofuel Production
Research on the bioconversion of various lignocellulosic materials into ethanol, a biofuel, provides insights into the potential applications of 2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol in renewable energy. The process involves hydrolysis, saccharification, and fermentation, indicating that compounds related to ethanol might have a role in optimizing biofuel production processes for efficiency and sustainability (Swati et al., 2013).
Ethanol Metabolism and Biomarker Development
The study of ethanol metabolites such as ethyl glucuronide (EtG) provides a framework for understanding the metabolic pathways and implications of ethanol and its related compounds in forensic and clinical toxicology. This research aids in the development of sensitive and specific biomarkers for monitoring alcohol consumption, potentially encompassing compounds like 2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol (Wurst et al., 2003).
Environmental Impact and Safety
Studies on the environmental fate and biodegradation of ethanol and its derivatives, including potentially related compounds like 2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol, contribute to understanding their environmental safety. The comprehensive review of surfactants and related compounds' environmental properties, fate, and toxicity provides valuable insights into the ecological impact and management strategies for these substances (Cowan-Ellsberry et al., 2014).
Safety And Hazards
“2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol” is classified as a potential carcinogen4. It is also labeled as an irritant1.
Future Directions
The future directions for “2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol” are not specified in the search results. However, given its use in proteomics research2, it may continue to be used in the study of proteins and their roles in biological systems.
Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or resources.
properties
IUPAC Name |
2-[1-(4-ethoxyphenyl)ethylamino]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-3-15-12-6-4-11(5-7-12)10(2)13-8-9-14/h4-7,10,13-14H,3,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTZPNLNGSEWEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4-Ethoxy-phenyl)-ethylamino]-ethanol |
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